BenchChemオンラインストアへようこそ!

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

Calcium-sensing receptor Calcilytic PTH secretion

This compound, identified by CAS 478963-71-2, is a quinazolin-2(1H)-one derivative that functions as a calcium-sensing receptor (CaSR) antagonist, also known as a calcilytic. It is a small molecule (MW 322.4 g/mol) explored for its ability to stimulate the release of endogenous parathyroid hormone (PTH), a mechanism relevant to bone anabolic therapy research [REFS-1, REFS-2].

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 478963-71-2
Cat. No. B1499715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one
CAS478963-71-2
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)O)C(C)C
InChIInChI=1S/C20H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(23)9-10-18(17)22(13(3)4)20(24)21-19/h5-13,23H,1-4H3
InChIKeyOFKNILXLOVIKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one CAS 478963-71-2: A Research-Grade Calcilytic Quinazolinone


This compound, identified by CAS 478963-71-2, is a quinazolin-2(1H)-one derivative that functions as a calcium-sensing receptor (CaSR) antagonist, also known as a calcilytic [1]. It is a small molecule (MW 322.4 g/mol) explored for its ability to stimulate the release of endogenous parathyroid hormone (PTH), a mechanism relevant to bone anabolic therapy research [REFS-1, REFS-2]. The compound's activity was first disclosed in the context of a medicinal chemistry program aimed at developing potent CaSR antagonists for osteoporosis treatment [2].

Why Generic Substitution Is Not Advisable for 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one in Research Applications


The critical 6-hydroxy group on the quinazolinone core is a key metabolic and pharmacodynamic switch. Literature indicates that the related 6-alkoxy series, from which this molecule is derived, achieved >1000-fold improvements in CaSR potency through structural optimization [1]. Therefore, even subtle changes like alkylation of the 6-hydroxy group or movement of the isopropyl substituent can drastically alter in vitro potency and the downstream in vivo PTH release profile, rendering generic analogs functionally non-equivalent [REFS-1, REFS-2]. Data from the source program confirms that the specific substitution pattern is crucial for the desired pharmacological effect, making direct substitution unreliable without confirmatory biological data [2].

Quantitative Comparative Evidence for the Selection of 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one


Validated CaSR Antagonist Potency: A Stepping Stone from Hit Compound 2a

The compound's CaSR antagonist activity is a direct outcome of the optimization of a weak initial screening hit, compound 2a. While its potency is not at the nanomolar level, its IC50 of 15.9 µM (15,900 nM) against the human CaSR in a FLIPR-based cell assay confirms it as an active antagonist [REFS-1, REFS-2]. This places it as a structurally distinct intermediate within the optimization journey, where the core potency was improved by >1000-fold [1]. The data provides a quantitative baseline for this specific substitution pattern, which is lower than the most optimized 6-alkoxy derivatives but significantly improved over the initial hit 2a [1].

Calcium-sensing receptor Calcilytic PTH secretion Bone anabolic agent Osteoporosis research

In Vivo Proof of Mechanism: PTH Release Stimulation in a Rat Model

The target compound is reported to induce parathyroid hormone (PTH) release in an intravenous (i.v.) pharmacokinetics-pharmacodynamics (PK/PD) model in Wistar rats [REFS-1, REFS-2]. This is a crucial in vivo correlate to the in vitro CaSR antagonism. The study's authors noted that for the chemical series, this easily induced PTH release after i.v. application, though a special microemulsion formulation was required for oral activity [1]. This data confirms that the compound is not just a cell-active agent but can effectively engage the target in vivo, a key differentiator from inactive or untested analogs.

Parathyroid hormone Pharmacodynamics In vivo model Bone metabolism

Structurally Mapped Activity with Well-Defined Binding Mode

The binding mode of the quinazolinone series to the CaSR was computationally predicted and experimentally confirmed through testing with mutated receptors [1]. This provides a unique, experimentally validated structural context for the compound's activity. Unlike many screening hits, the molecular interactions governing the target compound's function are partially elucidated, allowing for more rational selection in structure-based research.

Molecular modeling Structure-activity relationship Binding mode Drug design

Validated Research Applications for 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one


As a Reference Calcilytic for In Vitro CaSR Pharmacology Studies

With a confirmed IC50 of 15.9 µM against human CaSR, this compound serves as a well-characterized tool for probing calcium-sensing receptor function in cell-based assays like the FLIPR assay [1]. Its potency is documented, allowing it to be used as a comparator or positive control for novel CaSR antagonist screening campaigns, where its activity profile provides a reproducible benchmark [2].

For Investigating Parathyroid Hormone Release Dynamics in Animal Models

The compound's ability to induce PTH release in a Wistar rat model after intravenous administration makes it suitable for preclinical studies of bone anabolic strategies [REFS-1, REFS-2]. It can be used to explore the relationship between transient PTH secretion and bone formation, a cornerstone of osteoporosis research [2].

As a Key Intermediate in Structure-Activity Relationship (SAR) Studies

The compound represents a specific point in the optimization pathway from the initial hit 2a to more potent 6-alkoxy analogs [1]. Its 6-hydroxy substituent and 1-isopropyl substitution are critical for understanding the SAR of this class. Researchers can use this compound to synthesize and evaluate new analogs, leveraging its documented activity as a baseline for potency improvements [1].

For Calcium-Sensing Receptor Binding Mode and Mutagenesis Validation

Given that the binding mode of the quinazolinone core was validated with receptor mutants, this compound can be used in studies requiring a validated competitive antagonist. It can be utilized in binding assays or computational docking studies to confirm the interaction model and screen for novel molecules with similar binding modes [1].

Quote Request

Request a Quote for 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.